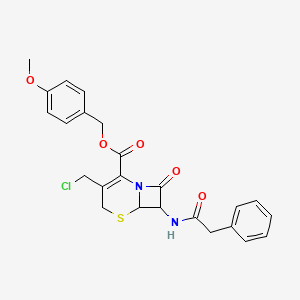

4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate is a complex organic compound with a unique bicyclic structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the bicyclic core: This is achieved through a cyclization reaction involving a thia-azabicyclo[4.2.0]oct-2-ene intermediate.

Introduction of the chloromethyl group: This step involves the chloromethylation of the bicyclic core under controlled conditions.

Attachment of the (4-Methoxyphenyl)methyl group: This is typically done through a nucleophilic substitution reaction.

Acylation to introduce the 2-phenylacetamido group: This step involves the use of phenylacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to introduce a variety of substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Applications De Recherche Scientifique

The compound features a cephem core structure with modifications that enhance its antibacterial properties. The presence of the methoxy group and the chloromethyl moiety are crucial for its reactivity and interaction with bacterial targets.

Synthesis of Cephalosporins

4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate is primarily used in the synthesis of various cephalosporin antibiotics. It serves as a key intermediate in the modification of the 3-side chain of cephem antibiotics, particularly cefditoren pivoxil (ME1207), which has shown oral activity against a range of pathogens .

Case Study: Cefditoren Pivoxil

Cefditoren pivoxil is an orally active cephalosporin that exhibits broad-spectrum antibacterial activity. The synthesis process involves using this compound as a precursor, demonstrating its critical role in developing new antibiotics that combat resistant bacterial strains .

Antibacterial Activity Studies

Research indicates that derivatives of this compound possess significant antibacterial properties. Studies have focused on its efficacy against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation into its therapeutic potential.

Mechanism of Action Research

The mechanism by which this compound exerts its antibacterial effects involves inhibiting bacterial cell wall synthesis. This is achieved through binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. Understanding this mechanism is crucial for developing new antibiotics that can overcome resistance mechanisms employed by bacteria.

Formulation Development

Researchers are exploring the formulation of this compound into various delivery systems, including oral and injectable forms. The stability and bioavailability of the compound are key factors influencing its therapeutic application.

Mécanisme D'action

The mechanism of action of 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to a range of biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but has a simpler structure.

Phenethylamine: A simpler analog that lacks the bicyclic core and additional functional groups.

2-Phenylethylamine: Another simpler analog with a similar phenyl group but lacking the complex bicyclic structure.

Uniqueness

The uniqueness of 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate lies in its complex bicyclic structure and the presence of multiple functional groups

Activité Biologique

4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate, commonly referred to as a cephalosporin derivative, is a compound with significant potential in medicinal chemistry, particularly in the development of antibacterial agents. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C24H23ClN2O5S

- Molecular Weight : 486.97 g/mol

- CAS Number : 104146-10-3

- IUPAC Name : (4-methoxyphenyl)methyl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

The compound exhibits its biological activity primarily through its interaction with bacterial cell wall synthesis. As a cephalosporin, it inhibits the transpeptidation enzyme involved in the cross-linking of peptidoglycan layers, leading to bacterial cell lysis. This mode of action is common among beta-lactam antibiotics, which include penicillins and cephalosporins.

Antimicrobial Activity

Research indicates that this compound demonstrates potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The compound's structure enhances its affinity for penicillin-binding proteins (PBPs), crucial for bacterial survival.

Table 1: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown selective cytotoxicity against melanoma cells, indicating potential as an anticancer agent.

Case Study: Melanoma Treatment

A study evaluated the cytotoxic effects of related compounds on human melanoma cells (VMM917). The results demonstrated that derivatives similar to 4-Methoxybenzyl 3-chloromethyl showed a selective cytotoxic effect, inducing cell cycle arrest and reducing melanin production in treated cells. This suggests that modifications in the cephalosporin structure could lead to promising candidates for melanoma therapy .

Propriétés

IUPAC Name |

(4-methoxyphenyl)methyl 3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN2O5S/c1-31-18-9-7-16(8-10-18)13-32-24(30)21-17(12-25)14-33-23-20(22(29)27(21)23)26-19(28)11-15-5-3-2-4-6-15/h2-10,20,23H,11-14H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCMZNUGNLCSJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)CC4=CC=CC=C4)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869417 |

Source

|

| Record name | (4-Methoxyphenyl)methyl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.